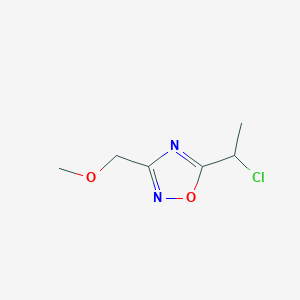

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

CAS No.: 1250158-52-1

Cat. No.: VC3397295

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250158-52-1 |

|---|---|

| Molecular Formula | C6H9ClN2O2 |

| Molecular Weight | 176.6 g/mol |

| IUPAC Name | 5-(1-chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C6H9ClN2O2/c1-4(7)6-8-5(3-10-2)9-11-6/h4H,3H2,1-2H3 |

| Standard InChI Key | OOAXLXAOLGBDMM-UHFFFAOYSA-N |

| SMILES | CC(C1=NC(=NO1)COC)Cl |

| Canonical SMILES | CC(C1=NC(=NO1)COC)Cl |

Introduction

5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a chemical compound with the CAS number 1250158-52-1. It belongs to the oxadiazole class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. This compound specifically features a 1,2,4-oxadiazole ring, which is less commonly studied compared to the 1,3,4-oxadiazole series but still holds significant interest due to its potential biological properties.

Synthesis and Preparation

The synthesis of 5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors to form the oxadiazole ring. While specific synthesis details for this compound are not widely documented, general methods for forming 1,2,4-oxadiazoles involve condensation reactions between nitrile oxides and aldehydes or ketones, followed by cyclization.

Synthesis Overview:

-

Starting Materials: Nitrile oxides and aldehydes or ketones.

-

Reaction Conditions: Typically involves heating in the presence of a catalyst.

-

Product Isolation: Purification methods such as chromatography are used to isolate the final product.

Potential Applications:

-

Pharmaceuticals: Oxadiazoles are explored for their therapeutic potential, including as inhibitors of enzymes or as antimicrobial agents.

-

Organic Synthesis: They serve as versatile intermediates in the synthesis of more complex molecules.

Research Findings and Future Directions

Given the limited specific research on 5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole, future studies could focus on its synthesis optimization, biological screening, and potential applications in drug discovery. The compound's unique structure suggests it could be a valuable intermediate in organic synthesis or a candidate for biological activity testing.

Future Research Directions:

-

Biological Activity Screening: Investigate its antimicrobial, antioxidant, or anticancer properties.

-

Synthesis Optimization: Develop more efficient synthesis methods to improve yield and purity.

-

Derivative Synthesis: Explore the synthesis of related compounds with modified functional groups to enhance biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume